2-[(3-Methylbutan-2-yl)amino]propan-1-ol
Description
2-[(3-Methylbutan-2-yl)amino]propan-1-ol is a secondary alcohol featuring a branched alkylamine substituent. Its structure comprises a propan-1-ol backbone with a 3-methylbutan-2-yl group attached to the amino nitrogen.
Synthesis and Characterization: The compound can be synthesized via reduction of precursor esters using reagents like LiAlH₄ under inert conditions. For example, similar compounds such as (R,S)-2-(3-Methoxyphenylamino)propan-1-ol (7) were synthesized with yields exceeding 90% through reduction of methyl esters followed by chromatographic purification . Structural confirmation is achieved via ¹H NMR and ESI-MS, which align with reported data for analogous alcohols .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(3-methylbutan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)8(4)9-7(3)5-10/h6-10H,5H2,1-4H3 |
InChI Key |
CKHJRQGXPRKOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol typically involves the reaction of 3-methylbutan-2-amine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Methylbutan-2-amine} + \text{Propylene oxide} \rightarrow \text{2-[(3-Methylbutan-2-yl)amino]propan-1-ol} ]
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. As an amine and alcohol, it can form hydrogen bonds and participate in various biochemical reactions. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity and Solubility
- 3-Methylbutan-2-yl Group: The branched alkyl chain enhances lipophilicity, making the compound suitable for non-polar reaction environments. This contrasts with the 3-fluoropyridin-2-yl group in , where electronegative fluorine and aromaticity may improve hydrogen-bonding capacity and metabolic stability.
- Methoxyphenyl Group () : The methoxy substituent enhances π-π stacking interactions, relevant in receptor-ligand binding studies.
Biological Activity
2-[(3-Methylbutan-2-yl)amino]propan-1-ol, commonly referred to as a derivative of isopropanolamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amino alcohols that exhibit a range of pharmacological effects, including anticancer properties and modulation of neurotransmitter systems. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.
Synthesis and Structure
The synthesis of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol typically involves the reaction of isopropanolamine with alkylating agents. The resultant compound features a branched alkyl chain, which influences its pharmacokinetic properties and biological interactions.
Anticancer Properties
Recent studies have demonstrated the cytotoxic activity of compounds related to 2-[(3-Methylbutan-2-yl)amino]propan-1-ol against various cancer cell lines. For instance, in vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | <0.3 | Induction of apoptosis via caspase activation |
| MCF-7 | >0.5 | Cell cycle arrest and DNA damage induction |
In one study, the compound exhibited significant cytotoxicity with IC50 values below 0.3 µM against HL-60 cells, indicating its potential as an anticancer agent . The mechanism involves the disruption of cellular thiols and subsequent activation of apoptotic pathways, particularly through caspase-3 activation .
Neurotransmitter Modulation
Another area of interest is the modulation of neurotransmitter systems. Compounds similar to 2-[(3-Methylbutan-2-yl)amino]propan-1-ol have been shown to interact with various receptors in the central nervous system, influencing behaviors such as anxiety and depression.
| Receptor Type | Effect |
|---|---|
| GPR88 | Activation leads to reduced alcohol intake in animal models |
| D1 Dopamine Receptor | Positive allosteric modulation observed |
Research indicates that agonists derived from this structural framework can activate GPR88, which plays a role in modulating dopaminergic signaling pathways related to addiction behaviors . Additionally, studies on D1 receptor modulation suggest potential therapeutic applications in treating motor symptoms associated with Parkinson's disease .
Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of various amino alcohol derivatives found that 2-[(3-Methylbutan-2-yl)amino]propan-1-ol analogs exhibited strong cytotoxicity against HL-60 and MCF-7 cell lines. The study utilized an MTT assay to determine cell viability post-treatment and observed significant apoptosis markers, including increased levels of cleaved PARP and phosphorylated H2AX, indicative of DNA damage .
Study 2: Neuropharmacological Effects
In a neuropharmacological study, compounds based on the structure of 2-[(3-Methylbutan-2-yl)amino]propan-1-ol were evaluated for their effects on locomotor activity in rodent models. Results indicated that specific derivatives could enhance dopamine release without inducing hyperactivity, suggesting a potential for treating neuropsychiatric disorders while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
